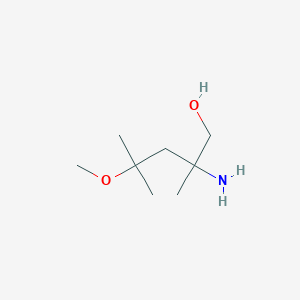
2-Methyl-1,3-thiazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-thiazole-5-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group attached to the second carbon and a thiol group attached to the fifth carbon of the thiazole ring. It is known for its aromatic properties and reactivity, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-thiol typically involves the reaction of 2-methylthiazole with sulfur-containing reagents. One common method is the reaction of 2-methylthiazole with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thioethers.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thioethers.
Substitution: Halogenated thiazoles.
Scientific Research Applications
2-Methyl-1,3-thiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazole-5-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s aromatic ring allows it to interact with nucleic acids, potentially affecting gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 5-Ethyl-2-methyl-1,3-thiazole
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
2-Methyl-1,3-thiazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a thiol group on the thiazole ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61006-11-9 |
|---|---|
Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
2-methyl-1,3-thiazole-5-thiol |
InChI |
InChI=1S/C4H5NS2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |
InChI Key |
HPLFBNTYGRXHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


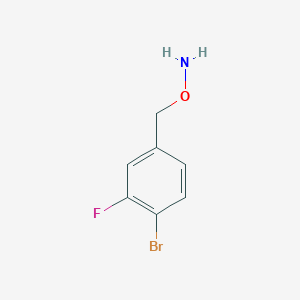


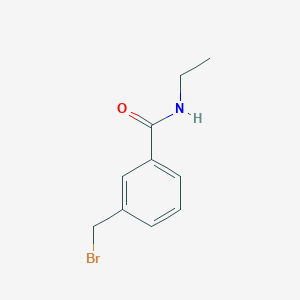
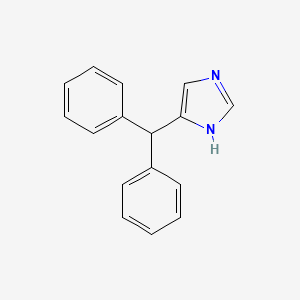
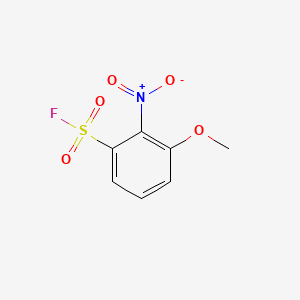
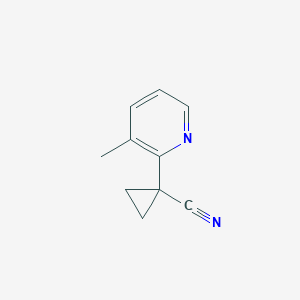

![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
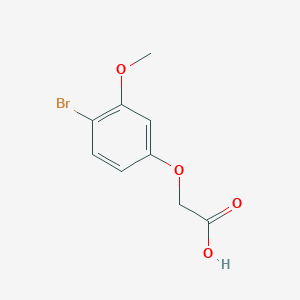

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
